molecular formula C19H18Cl2N2O4 B1663496 Glafenine hydrochloride CAS No. 65513-72-6

Glafenine hydrochloride

Cat. No.: B1663496
CAS No.: 65513-72-6
M. Wt: 409.3 g/mol
InChI Key: CEUMONXVSJOJIH-UHFFFAOYSA-N
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Description

Glafenine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the anthranilic acid derivative class. It was primarily used for its analgesic properties to relieve various types of pain. its use has been limited due to the risk of anaphylaxis and acute kidney failure .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glafenine hydrochloride involves the condensation of glycerol with isatoic anhydride in a basic medium to obtain glyceryl anthranilate. This intermediate is then condensed with 4,7-dichloroquinoline to produce the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Glafenine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its chemical structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the amino and chloro groups, can lead to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can produce various anthranilate derivatives .

Scientific Research Applications

Glafenine hydrochloride has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties but a different chemical structure.

    Diclofenac: A widely used NSAID with a similar mechanism of action but different pharmacokinetic properties.

    Naproxen: An NSAID with a longer half-life and different side effect profile compared to glafenine hydrochloride.

Uniqueness: this compound is unique due to its specific chemical structure, which includes a glyceryl anthranilate moiety and a chloroquinoline group. This structure contributes to its distinct pharmacological properties and potential for specific interactions with biological targets .

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUMONXVSJOJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045497
Record name Glafenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65513-72-6
Record name Glafenine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glafenine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLAFENINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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